2-(Fluoromethyl)cyclopropanamine
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Overview
Description
2-(Fluoromethyl)cyclopropanamine is a fluorinated organic compound with the molecular formula C4H8FN It features a cyclopropane ring substituted with a fluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)cyclopropanamine typically involves the fluorination of cyclopropanamine derivatives. One common method is the reaction of cyclopropanamine with fluoromethylating agents under controlled conditions. For example, the reaction can be carried out using Selectfluor as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropanamine derivatives .
Scientific Research Applications
2-(Fluoromethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)cyclopropanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The compound may inhibit or modulate the activity of target proteins by forming stable complexes or interfering with their normal function .
Comparison with Similar Compounds
- 1-(Fluoromethyl)cyclopropanamine
- 2-(Chloromethyl)cyclopropanamine
- 2-(Bromomethyl)cyclopropanamine
Comparison: 2-(Fluoromethyl)cyclopropanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and bioavailability compared to its chloro- and bromo- counterparts. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H8FN |
---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
2-(fluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H8FN/c5-2-3-1-4(3)6/h3-4H,1-2,6H2 |
InChI Key |
PIOKPDRPYVKYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CF |
Origin of Product |
United States |
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